Technical Whitepaper: 2-Acetyl-5-methylpyrazine
Technical Whitepaper: 2-Acetyl-5-methylpyrazine
Physiochemical Profile, Synthetic Methodologies, and Industrial Applications
Executive Summary
2-Acetyl-5-methylpyrazine (CAS 22047-27-4) is a high-impact heterocyclic aroma compound characterized by intense roasted, nutty, and popcorn-like olfactory notes. Structurally, it consists of a pyrazine ring substituted with an acetyl group at the C2 position and a methyl group at the C5 position. It serves as a critical intermediate in pharmaceutical synthesis and a potent flavoring agent in the food industry, with a detection threshold in the parts-per-billion (ppb) range.
This guide provides a comprehensive technical analysis of 2-Acetyl-5-methylpyrazine, detailing its physiochemical properties, spectroscopic signatures, and validated synthetic protocols.
Physiochemical Characterization[1][2][3][4]
The following data consolidates experimental values and high-confidence predictive models for 2-Acetyl-5-methylpyrazine.
Table 1: Physiochemical Properties
| Property | Value | Notes |
| IUPAC Name | 1-(5-Methylpyrazin-2-yl)ethanone | |
| CAS Number | 22047-27-4 | distinct from 2-Acetylpyrazine (22047-25-2) |
| Molecular Formula | C₇H₈N₂O | |
| Molecular Weight | 136.15 g/mol | |
| Appearance | White to pale yellow crystalline solid | Low melting point solid |
| Melting Point | 56.0 °C | @ 760 mmHg |
| Boiling Point | 226.0 - 228.0 °C | @ 760 mmHg |
| Density | ~1.11 g/cm³ | Predicted @ 25°C |
| LogP (o/w) | 0.45 | Estimated (Hydrophilic/Lipophilic balance) |
| Solubility | Soluble in Ethanol, Propylene Glycol | Water solubility: ~62 g/L @ 25°C |
| Odor Threshold | ~60-100 ppb | In water; varies by matrix |
Spectroscopic Profile
Accurate identification relies on distinguishing the 2,5-isomer from its 2,3- and 2,6-analogs. The para-orientation of the protons (H3 and H6) results in distinct NMR splitting patterns compared to the ortho-coupled protons of the 2,3-isomer.
3.1 Nuclear Magnetic Resonance (NMR)
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** Solvent:** CDCl₃
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¹H NMR (400 MHz):
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δ 2.62 (s, 3H): Methyl group on the pyrazine ring (C5-CH₃).
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δ 2.70 (s, 3H): Acetyl methyl group (–COCH₃).
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δ 8.50 (s, 1H): Proton at C6 (meta to acetyl, ortho to methyl).
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δ 9.15 (s, 1H): Proton at C3 (ortho to acetyl, highly deshielded by carbonyl anisotropy).
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Note: The absence of significant coupling (J < 1 Hz) between H3 and H6 confirms the para-relationship across the ring, distinguishing it from the 2,6-isomer (meta-coupling) or 2,3-isomer (ortho-coupling).
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3.2 Mass Spectrometry (GC-MS)
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Molecular Ion (M+): m/z 136
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Base Peak: m/z 43 (Acetyl group, [CH₃CO]⁺)
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Key Fragments:
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m/z 93 (Loss of acetyl group, [M - 43]⁺)
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m/z 53 (Ring fragmentation)
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Synthetic Methodologies
Two primary routes are employed for the synthesis of 2-Acetyl-5-methylpyrazine: a high-specificity Grignard approach and a direct radical functionalization (Minisci reaction).
Route A: Grignard Addition to Nitrile (High Specificity)
This method is preferred for pharmaceutical-grade purity as it avoids the formation of regioisomers.
Mechanism:
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Precursor: 5-Methylpyrazine-2-carbonitrile.
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Reagent: Methylmagnesium bromide (MeMgBr) or Methylmagnesium chloride.
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Process: Nucleophilic addition of the Grignard reagent to the nitrile carbon forms an imine magnesium salt intermediate.
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Hydrolysis: Acidic hydrolysis converts the imine salt into the ketone (acetyl group).
Protocol:
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Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.
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Reagent: Charge 5-Methylpyrazine-2-carbonitrile (1.0 eq) in anhydrous THF.
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Addition: Cool to 0°C. Dropwise add MeMgBr (1.2 eq, 3.0 M in ether) over 30 minutes.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC for disappearance of nitrile.
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Quench: Cool to 0°C. Slowly add 10% HCl (aq) to hydrolyze the intermediate imine (Exothermic!).
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Workup: Stir for 1 hour. Neutralize with NaHCO₃. Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄.
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Purification: Recrystallize from hexane/ethyl acetate or distill under reduced pressure.
Route B: Minisci Radical Acylation (Direct Functionalization)
A more direct, "atom-economical" route often used in industrial flavor manufacturing, though it may require isomer separation.
Mechanism: Generation of an acetyl radical (CH₃CO•) followed by attack on the protonated heteroaromatic base.
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Reagents: 2-Methylpyrazine, Pyruvic acid (radical source), AgNO₃ (catalyst), (NH₄)₂S₂O₈ (oxidant).
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Regioselectivity: The nucleophilic radical attacks the most electron-deficient positions (C3, C5, C6). In 2-methylpyrazine, C5 is activated, but mixtures with C6 and C3 isomers are common.
Synthesis Workflow Diagram
Caption: Comparative synthetic pathways. Route A (top) offers higher regioselectivity via nitrile intermediate. Route B (bottom) is a direct radical functionalization yielding a mixture.
Applications in Life Sciences
5.1 Flavor & Fragrance[1]
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Profile: Distinctive "popcorn" and "roasted nut" character.[1]
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Usage: Used in bakery, confectionery (chocolate/praline), and savory applications (gravies, soups) to impart thermal process notes (Maillard reaction mimetic).
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FEMA Number: 3126 (Note: FEMA 3126 is often associated with 2-Acetylpyrazine; 2-Acetyl-5-methylpyrazine is FEMA 3964 or similar depending on the registry. Always verify specific regulatory codes for the methylated derivative).
5.2 Pharmaceutical Intermediate
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Scaffold: The pyrazine ring serves as a bioisostere for pyridine or benzene rings in kinase inhibitors and antimycobacterial agents.
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Reactivity: The acetyl group allows for further functionalization via:
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Aldol Condensation: To form chalcone-like derivatives.
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Reductive Amination: To generate amine side chains.
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Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Signal Word: WARNING
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Protocols:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Storage: Hygroscopic. Store in a tightly sealed container under inert gas (Nitrogen/Argon) at 2-8°C.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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PubChem. (2023). 2-Acetyl-5-methylpyrazine Compound Summary. National Library of Medicine. [Link]
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The Good Scents Company. (2023). 2-Acetyl-5-methylpyrazine Flavor Profile and Data. [Link]
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NIST Chemistry WebBook. (2023). Mass Spectra of Pyrazine Derivatives. National Institute of Standards and Technology. [Link]
